Cas no 15542-06-0 (Pyrrolidine,1-[2-[p-(p-methoxy-a,b-dimethylstyryl)phenoxy]ethyl]-,hydrochloride, (E)- (8CI))

Pyrrolidine,1-[2-[p-(p-methoxy-a,b-dimethylstyryl)phenoxy]ethyl]-,hydrochloride, (E)- (8CI) structure
15542-06-0 structure
Product name:Pyrrolidine,1-[2-[p-(p-methoxy-a,b-dimethylstyryl)phenoxy]ethyl]-,hydrochloride, (E)- (8CI)
CAS No:15542-06-0
MF:C23H29NO2.HCl
MW:387.9428
CID:141809
PubChem ID:3038052

Pyrrolidine,1-[2-[p-(p-methoxy-a,b-dimethylstyryl)phenoxy]ethyl]-,hydrochloride, (E)- (8CI) Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine,1-[2-[p-(p-methoxy-a,b-dimethylstyryl)phenoxy]ethyl]-,hydrochloride, (E)- (8CI)
    • 1-[2-[4-[(E)-3-(4-methoxyphenyl)but-2-en-2-yl]phenoxy]ethyl]pyrrolidine,hydrochloride
    • trans-1-(2-(p-(alpha,beta-Dimethyl-p-methoxystyryl)phenoxy)ethyl)pyrrolidine hydrochloride
    • 15542-06-0
    • Pyrrolidine, 1-(2-(p-(alpha,beta-dimethyl-p-methoxystyryl)phenoxy)ethyl)-, hydrochloride, (E)-
    • Inchi: InChI=1S/C23H29NO2.ClH/c1-18(20-6-10-22(25-3)11-7-20)19(2)21-8-12-23(13-9-21)26-17-16-24-14-4-5-15-24;/h6-13H,4-5,14-17H2,1-3H3;1H/b19-18+;
    • InChI Key: UPMPOEQFFTXPCN-LTRPLHCISA-N
    • SMILES: Cl.COC1C=CC(/C(=C(/C2C=CC(OCCN3CCCC3)=CC=2)\C)/C)=CC=1

Computed Properties

  • Exact Mass: 387.1967
  • Monoisotopic Mass: 387.196507
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 439
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7

Experimental Properties

  • Boiling Point: 495.3°C at 760 mmHg
  • Flash Point: 156.4°C
  • PSA: 21.7

Pyrrolidine,1-[2-[p-(p-methoxy-a,b-dimethylstyryl)phenoxy]ethyl]-,hydrochloride, (E)- (8CI) Related Literature

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